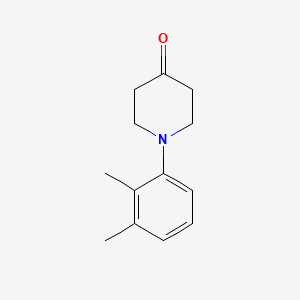

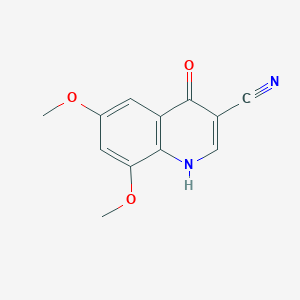

4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C12H10N2O3 . It is used in research and is not intended for human or veterinary use .

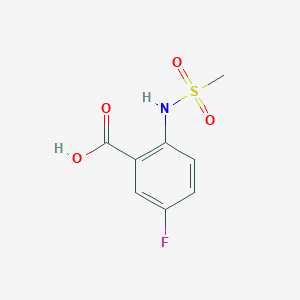

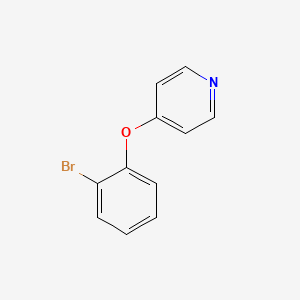

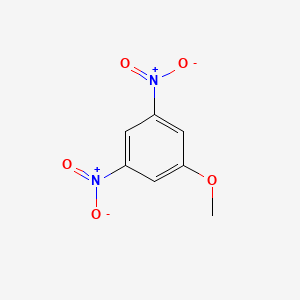

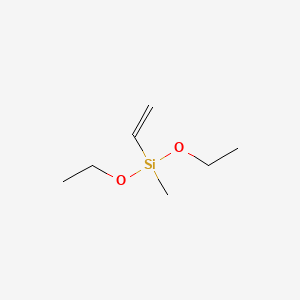

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile is characterized by a quinoline core, which is a heterocyclic aromatic organic compound. It also has hydroxy, methoxy, and carbonitrile functional groups attached to the quinoline core .Physical And Chemical Properties Analysis

The molecular weight of 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile is 230.22 g/mol . Unfortunately, other specific physical and chemical properties like boiling point, melting point, solubility, etc., are not provided in the sources I found.Aplicaciones Científicas De Investigación

Corrosion Inhibition

Quinoline derivatives, including variants of 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile, have been studied for their corrosion inhibition properties. A computational study investigated the adsorption and corrosion inhibition properties of novel quinoline derivatives on iron. The results demonstrated that these compounds could effectively inhibit corrosion, showcasing a potential application in protecting metal surfaces from degradation (Erdoğan et al., 2017). Similarly, novel quinoline derivatives were analyzed for their corrosion mitigation effect on mild steel in an acidic medium. The study confirmed their high inhibition efficiency, further supporting the application of quinoline compounds in corrosion protection (Singh, Srivastava, & Quraishi, 2016).

Fluorescence Applications

4‐Cyano‐6,7‐dimethoxycarbostyrils, related to 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile, exhibit high fluorescence quantum yields and emission maxima that are solvent- and pH-independent. This property makes them suitable as fluorescence standards for various applications, including biological imaging and analytical chemistry (Ahvale et al., 2008).

Green Chemistry

Quinoline derivatives are also relevant in green chemistry, where they are used as inhibitors and for the synthesis of environmentally friendly compounds. For example, a study on the green synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles highlights the potential of quinoline derivatives in sustainable chemistry practices (Patil et al., 2009).

Safety And Hazards

While specific safety and hazard information for 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile is not available, general precautions for handling similar compounds include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and keeping away from heat/sparks/open flames/hot surfaces .

Propiedades

IUPAC Name |

6,8-dimethoxy-4-oxo-1H-quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-16-8-3-9-11(10(4-8)17-2)14-6-7(5-13)12(9)15/h3-4,6H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTACCPRZUTOOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)NC=C(C2=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640982 |

Source

|

| Record name | 6,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile | |

CAS RN |

61338-39-4 |

Source

|

| Record name | 6,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide](/img/structure/B1346755.png)